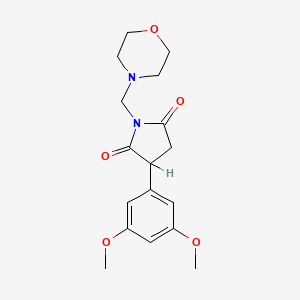![molecular formula C10H15BN2OS B14474362 1-Butoxy-2-methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborinine CAS No. 65801-60-7](/img/structure/B14474362.png)
1-Butoxy-2-methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborinine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butoxy-2-methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborinine is an organic compound that contains a unique combination of boron, sulfur, nitrogen, and oxygen atoms within its structure
Preparation Methods
The synthesis of 1-Butoxy-2-methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborinine typically involves the reaction of appropriate starting materials under controlled conditions. The specific synthetic routes and reaction conditions can vary, but generally involve the use of boron-containing reagents and thieno-based precursors. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Butoxy-2-methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborinine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Butoxy-2-methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborinine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Butoxy-2-methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborinine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Butoxy-2-methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborinine can be compared with other similar compounds, such as:
Thieno[2,3-d][1,2,3]diazaborinine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their properties and applications.
Boron-containing heterocycles: Compounds that contain boron within a heterocyclic structure can have similar reactivity and applications.
Sulfur-containing heterocycles: These compounds share the presence of sulfur within their structure and may exhibit similar chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
CAS No. |
65801-60-7 |
|---|---|
Molecular Formula |
C10H15BN2OS |
Molecular Weight |
222.12 g/mol |
IUPAC Name |
1-butoxy-2-methylthieno[2,3-d]diazaborinine |
InChI |
InChI=1S/C10H15BN2OS/c1-3-4-6-14-11-10-9(5-7-15-10)8-12-13(11)2/h5,7-8H,3-4,6H2,1-2H3 |
InChI Key |
CPFLKGPBANQQPC-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(C=CS2)C=NN1C)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


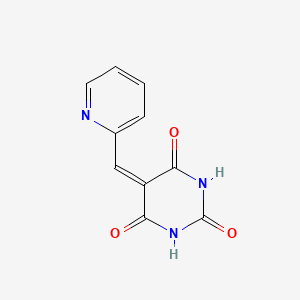
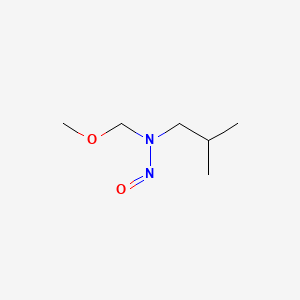
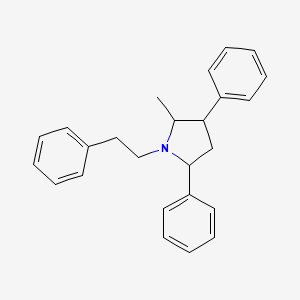
![Acetic acid, [2-[2-(hexyloxy)ethoxy]ethoxy]-, sodium salt](/img/structure/B14474297.png)

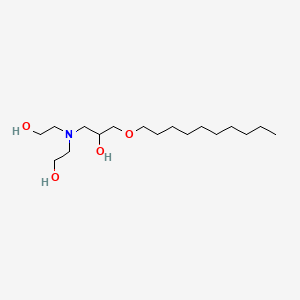
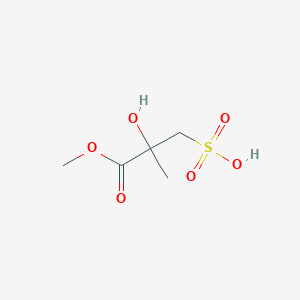
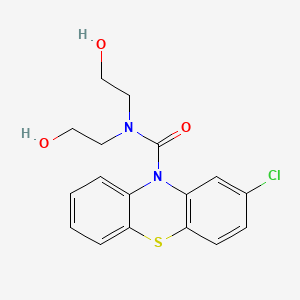
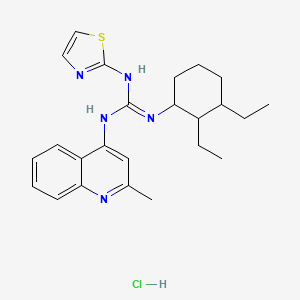
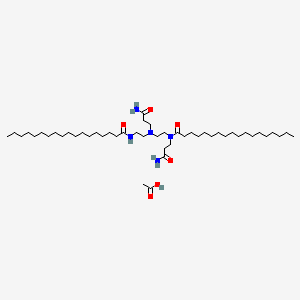


![3-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol](/img/structure/B14474383.png)
